N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C17H26N4O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,3-dimethyl-N-(3-methylbutyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H26N4O/c1-10(2)7-8-18-17(22)13-9-14(11(3)4)19-16-15(13)12(5)20-21(16)6/h9-11H,7-8H2,1-6H3,(H,18,22) |
InChI Key |
VUPRJWNYJCRRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the dimethyl, methylbutyl, and propan-2-yl groups through various organic reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-methylbutyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, differing primarily in substituent patterns and functional groups. Key analogues include:
The isopentyl chain in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl groups in analogues). This modification may improve membrane permeability in biological systems .
Physicochemical Properties
A comparison of key properties reveals:
The target compound’s higher LogP reflects its isopentyl chain, which may hinder solubility in polar solvents but enhance compatibility with lipid-rich environments. In contrast, hydrazine-containing analogues (e.g., Compound 3) exhibit better solubility due to hydrogen-bonding capabilities .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazolopyridine carboxylic acids and alkyl/aryl amines. For example, a general procedure involves reacting a pyrazolopyridine-4-carboxylic acid (e.g., 70 mg, 0.26 mmol) with an amine (e.g., (2-methoxyphenyl)methanamine) in the presence of coupling agents like HATU or EDCl, followed by purification via column chromatography. Yields typically range from 65–91% depending on substituents and reaction conditions .
- Key Considerations : Optimize solvent polarity (e.g., DMF vs. DCM) and stoichiometry to minimize side products. Confirm purity using HPLC (>95%) and structural integrity via / NMR .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze NMR signals for characteristic peaks (e.g., δ 8.99 ppm for amide protons, δ 1.72 ppm for tert-butyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M + H] at m/z 411.1952 for a related analog) .
- X-ray Crystallography (if applicable): Resolve crystal structures to confirm substituent orientation, as demonstrated for pyrazolopyridine derivatives in antimalarial studies .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., Plasmodium falciparum ABCI3 transporter) to model interactions. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with isopentyl/isopropyl substituents .
- Quantum Mechanical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent parasite strains (e.g., P. falciparum 3D7 vs. Dd2) and assay conditions (e.g., pH, incubation time) when comparing antimalarial IC values .
- Metabolic Stability Testing : Use liver microsome assays to rule out discrepancies caused by compound degradation .
- Data Normalization : Express activity relative to positive controls (e.g., chloroquine) and account for solvent effects (e.g., DMSO tolerance limits) .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising target binding. For example, cyclopropyl substituents enhance metabolic stability in pyrazolopyridine analogs .
- Prodrug Design : Mask the carboxamide group with ester prodrugs to enhance oral bioavailability, as seen in related pyrimidine derivatives .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
